![molecular formula C11H10ClF2NO2 B2601233 N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide CAS No. 2411244-98-7](/img/structure/B2601233.png)
N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide, also known as ML347, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
The mechanism of action of N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide involves inhibition of the protein kinase CK2. This kinase is involved in various cellular processes, including cell proliferation, cell survival, and DNA repair. Inhibition of CK2 by N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide leads to the inhibition of these processes, resulting in the inhibition of cancer cell growth and the production of inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide have been extensively studied. N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide has been shown to inhibit the production of inflammatory cytokines, resulting in the inhibition of inflammation and autoimmune disorders.
Advantages and Limitations for Lab Experiments
The advantages of N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide for lab experiments include its high potency and selectivity for CK2 inhibition. In addition, N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide is cell-permeable, allowing for easy delivery into cells. However, the limitations of N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide include its low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide research. One potential direction is the development of more stable and soluble analogs of N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide. Another potential direction is the investigation of the therapeutic potential of N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide in other diseases, such as neurodegenerative disorders. Finally, the development of N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide as a potential drug candidate for cancer and autoimmune disorders is also an important future direction.
Synthesis Methods
The synthesis of N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide involves several steps. The starting material is 5-chloro-2-(difluoromethoxy)benzaldehyde, which is reacted with propargylamine to form the corresponding propargylamine derivative. This intermediate is then reacted with acryloyl chloride to yield N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide. The overall yield of this synthesis is approximately 20%.
Scientific Research Applications
N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide has been used in various scientific research applications, including cancer research, inflammation, and autoimmune disorders. In cancer research, N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2. Inflammation and autoimmune disorders are also potential therapeutic applications of N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide, as it has been shown to inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2NO2/c1-2-10(16)15-6-7-5-8(12)3-4-9(7)17-11(13)14/h2-5,11H,1,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUPCUPDEJPCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(C=CC(=C1)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

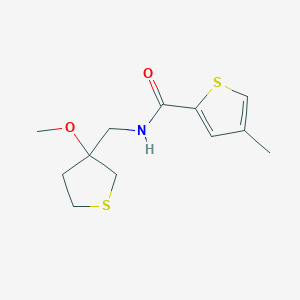
![1-(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2601152.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2601154.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2601159.png)
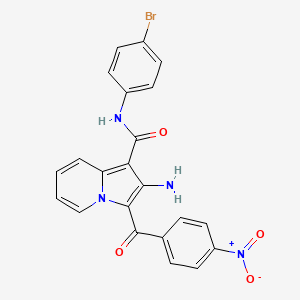
![N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2601161.png)
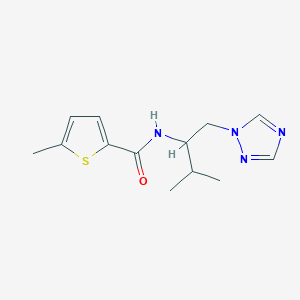
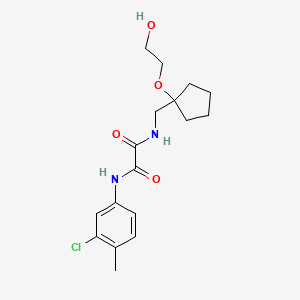
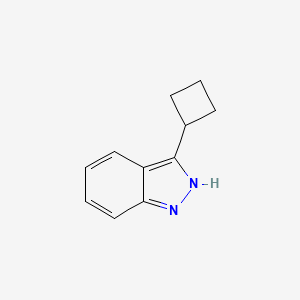
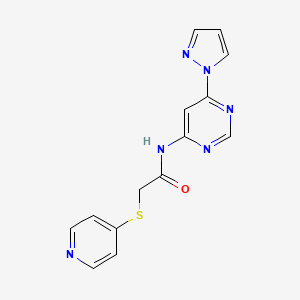
![5-isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2601168.png)
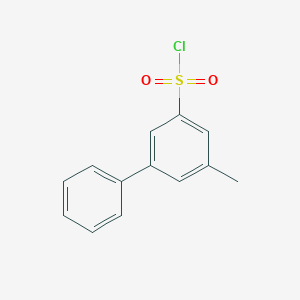
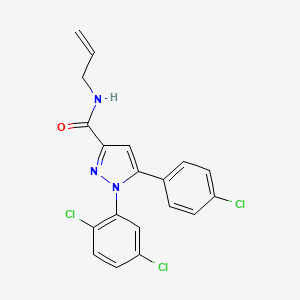
![(Z)-3-isopropyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2601173.png)